Lysidine

Analytical Chemistry Quality Control Procurement Specifications

Lysidine (2-Methyl-2-imidazoline, CAS 534-26-9) is a chemically unique heterocycle indispensable as the dihydro intermediate in metronidazole antibiotic synthesis and as the core scaffold of the modified nucleoside k²C required for faithful AUA codon translation. Unlike 2-methylimidazole (aromatic) or unsubstituted 2-imidazoline (altered pKa and sterics), only the 2-methyl-2-imidazoline structure provides the correct electronic and adsorption profile for pharmaceutical dehydrogenation, corrosion inhibitor formulations, and tRNA fidelity assays. Procure with confidence—our product meets ≥97% purity, ensuring reproducible results.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 534-26-9
Cat. No. B1675763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysidine
CAS534-26-9
Synonyms4-amino-2-(N(6)-lysino)-1-ribofuranosylpyrimidine
lysidine
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC1=NCCN1
InChIInChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
InChIKeyVWSLLSXLURJCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lysidine (CAS 534-26-9): Procuring High-Purity 2-Methyl-2-imidazoline for tRNA Research and Industrial Corrosion Inhibition


Lysidine (2-Methyl-2-imidazoline) is a heterocyclic compound with the molecular formula C₄H₈N₂ and a molar mass of 84.12 g/mol . It is a monomethyl derivative of 2-imidazoline and is commercially supplied as a colorless solid with basic properties, typically at purities of ≥95% to >97% (GC, titration) . The compound is of dual significance: it serves as the core chemical structure of the modified nucleoside 2-lysylcytidine (k²C), which is critical for accurate AUA codon decoding in bacterial protein synthesis [1], and it is also a key industrial intermediate in the manufacture of the antibiotic metronidazole [2].

Why 2-Methyl-2-imidazoline (Lysidine) Cannot Be Replaced by Generic 2-Imidazoline or 2-Methylimidazole Analogs


Direct substitution of Lysidine with its closest structural analogs—such as unsubstituted 2-imidazoline or the dehydrogenated 2-methylimidazole—is chemically and functionally invalid. Unsubstituted 2-imidazoline differs in its pKa (approx. 10.3) [1] and lacks the specific electronic and steric properties required for selective base-pairing in tRNA biology or for the precise industrial dehydrogenation step to metronidazole. Similarly, 2-methylimidazole, while structurally related, is a fully aromatic compound with distinct solubility and reactivity profiles; it cannot serve as the dihydro intermediate in metronidazole synthesis [2]. In corrosion inhibition studies, the presence of the methyl group on the 2-position of the imidazoline ring is a key determinant of adsorption and inhibition efficiency, with unsubstituted or aryl-substituted analogs exhibiting significantly different performance characteristics [3]. Procuring the correct compound—2-methyl-2-imidazoline—is essential for ensuring experimental reproducibility in tRNA research and meeting process specifications in pharmaceutical manufacturing.

Lysidine (534-26-9) vs. Analogs: A Quantitative Evidence Guide for Scientific and Industrial Selection


Analytical Purity and Characterization: Lysidine (≥97% GC/Titration) vs. Generic 2-Methyl-2-imidazoline (≥95%)

Procurement specifications for Lysidine (2-methyl-2-imidazoline) can be benchmarked against two primary purity grades. Standard commercial offerings specify a minimum purity of ≥95%, as listed by suppliers like Santa Cruz Biotechnology . However, for more demanding applications, higher-purity material certified to ≥97.0% by both Gas Chromatography (GC) and Neutralization Titration is available, as documented by TCI America and VWR . This higher grade, characterized by a melting point range of 102.0-105.0°C, ensures reduced batch-to-batch variability and lower levels of unidentified impurities, which is critical for sensitive biological assays and as a reliable starting material for further synthesis.

Analytical Chemistry Quality Control Procurement Specifications

Corrosion Inhibition Efficiency: 2-Methyl-2-imidazoline (2-MI) vs. 2-Phenyl-2-imidazoline (2-PI) on 1Cr Steel Under CO₂ Corrosion

In industrial applications, the choice between 2-methyl-2-imidazoline (Lysidine) and 2-phenyl-2-imidazoline as a corrosion inhibitor is dictated by specific performance characteristics. A 2023 study comparing these two imidazoline derivatives on 1Cr steel under sweet (CO₂) corrosion conditions demonstrated that in its pure form, 2-PI exhibited higher corrosion inhibition efficiency than 2-MI [1]. This was attributed to stronger adsorption of the phenyl-substituted compound onto the steel surface, as confirmed by molecular modeling. However, the study also found that the addition of Mono Ethylene Glycol (MEG) improved the inhibitor efficiency of both 2-MI and 2-PI, highlighting that 2-MI's performance can be enhanced in formulated mixtures [1]. This nuanced performance profile means that 2-MI remains a viable and more cost-effective building block for inhibitor formulations where strong but not maximal adsorption is required, or where other formulation components are the primary performance drivers.

Corrosion Science Industrial Chemistry Materials Engineering

Molecular Recognition Selectivity: Lysidine (k²C) Base-Pairing with Adenosine vs. Unmodified Cytidine Base-Pairing with Guanosine

The biological function of the lysidine modification is a paramount example of molecular precision. In bacterial tRNAᴵˡᵉ, the unmodified cytidine at the wobble position (C34) base-pairs with guanosine, leading to the recognition of the AUG (methionine) codon. Post-transcriptional modification by TilS converts this cytidine into lysidine (2-lysylcytidine). Cryo-EM structures and biochemical assays have unequivocally demonstrated that this single modification completely switches codon recognition: the lysidine-containing anticodon (LAU) exclusively pairs with the AUA (isoleucine) codon and is sterically and electronically prevented from pairing with AUG [1]. This is not a matter of degree but of absolute specificity. The molecular basis for this switch involves a unique C-A geometry and an additional hydrogen bond between the polar lysine side chain and the 2'-OH of the mRNA residue 3'-adjacent to the AUA codon, a feature absent in the unmodified cytidine [1].

Molecular Biology tRNA Modification Protein Translation Structural Biology

Synthetic Utility: Lysidine as the Exclusive Dihydro Intermediate in Metronidazole Production vs. Aromatic 2-Methylimidazole

The industrial synthesis of metronidazole, a widely used antibiotic, relies on a specific chemical transformation. Lysidine (2-methyl-2-imidazoline) serves as the essential dihydro intermediate. In the presence of a Raney nickel catalyst, it undergoes a dehydrogenation reaction to yield 2-methylimidazole, which is then elaborated into metronidazole [1]. This step is chemically distinct from starting directly with 2-methylimidazole, as the aromatic compound cannot be selectively hydrogenated to the dihydro state under the same mild, high-yielding industrial conditions. The use of Lysidine as the starting material ensures a defined, controlled oxidation state, which is critical for maintaining process efficiency and product purity. While the exact industrial yield is proprietary, the route's existence as a standard synthetic pathway underscores its unique reactivity profile [1].

Pharmaceutical Synthesis Process Chemistry API Manufacturing

Lysidine (CAS 534-26-9) Applications: From Fundamental tRNA Biology to Large-Scale Metronidazole Synthesis


tRNA Biology and Antibacterial Drug Discovery Research

Researchers investigating the molecular basis of translation fidelity, particularly the decoding of the AUA isoleucine codon in pathogenic bacteria, should procure high-purity Lysidine (≥97% GC/Titration grade). This material is essential as a standard or precursor for synthesizing the modified nucleoside 2-lysylcytidine (k²C) [1]. Its unique, structurally-verified ability to switch codon recognition from AUG to AUA makes it a critical tool for in vitro translation assays, TilS enzyme inhibition studies, and structural biology work (e.g., cryo-EM) aimed at validating novel antibacterial targets [1]. Lower purity grades (≥95%) may contain impurities that interfere with these sensitive biochemical systems.

Pharmaceutical Intermediate for Metronidazole API Manufacturing

Industrial procurement teams responsible for the synthesis of metronidazole, an antibiotic listed on the WHO Model List of Essential Medicines, should source Lysidine (2-methyl-2-imidazoline) as a key starting material. Its role as the dihydro intermediate in the established synthetic route—specifically for the catalytic dehydrogenation to 2-methylimidazole—is chemically unique and cannot be bypassed by using 2-methylimidazole itself [2]. For this application, procurement of commercial-grade Lysidine (≥95% purity) is typically sufficient, and the primary selection criteria should include reliable supply chain logistics, consistent quality, and cost-effectiveness at industrial scale.

Formulated Corrosion Inhibitor Development for CO₂-Rich Environments

Chemical engineers and materials scientists developing corrosion inhibitor packages for oil and gas pipelines, where sweet (CO₂) corrosion is a concern, should consider 2-methyl-2-imidazoline (Lysidine) as a viable base molecule. While pure 2-phenyl-2-imidazoline (2-PI) shows higher inhibition efficiency in direct comparison, the performance gap narrows in the presence of synergists like Mono Ethylene Glycol (MEG) [3]. Therefore, 2-MI offers a more economical alternative for creating complex, multi-component inhibitor formulations where cost-performance optimization is key. Its lower molecular weight and different adsorption profile may be advantageous in specific mixed-inhibitor systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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